molecular formula C12H14INO3 B3184440 Methyl 2-butyramido-5-iodobenzoate CAS No. 1131587-16-0

Methyl 2-butyramido-5-iodobenzoate

Cat. No.: B3184440
CAS No.: 1131587-16-0
M. Wt: 347.15 g/mol
InChI Key: QDXGNOXKZUNUDT-UHFFFAOYSA-N
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Description

Methyl 2-butyramido-5-iodobenzoate is a synthetic aromatic ester derivative characterized by a benzoate backbone substituted with a butyramido group (–NHCOC₃H₇) at the 2-position and an iodine atom at the 5-position. This compound is structurally related to Methyl 2-amino-5-iodobenzoate (synonyms include Methyl 5-iodoanthranilate), where the amino group (–NH₂) is replaced by a butyramido moiety . Applications of such halogenated benzoates often span pharmaceuticals, agrochemicals, and materials science, though specific uses for this compound require further study.

Properties

CAS No.

1131587-16-0

Molecular Formula

C12H14INO3

Molecular Weight

347.15 g/mol

IUPAC Name

methyl 2-(butanoylamino)-5-iodobenzoate

InChI

InChI=1S/C12H14INO3/c1-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17-2/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

QDXGNOXKZUNUDT-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C=C1)I)C(=O)OC

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)I)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzoate Esters

Methyl 2-amino-5-iodobenzoate (C₈H₆INO₂):

  • Key Differences: The absence of the butyramido group reduces lipophilicity (logP ≈ 2.1 vs. estimated 3.5 for the butyramido derivative). The amino group enables nucleophilic reactivity, whereas the butyramido group may enhance stability against oxidation .
  • Synthesis: Prepared via iodination of methyl anthranilate, whereas the butyramido derivative likely requires amidation of the amino precursor with butyryl chloride.

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ():

  • Structural Contrast: Incorporates a benzimidazole core and a hydroxyethyl-benzylamino group, enabling hydrogen bonding and π-π stacking. The target compound’s iodine and ester groups favor halogen bonding and dipole interactions.

Halogenated Aromatic Esters

Methyl 5-Iodoanthranilate ():

  • Physicochemical Properties :
Property Methyl 2-Butyramido-5-Iodobenzoate Methyl 5-Iodoanthranilate
Molecular Weight ≈363.1 g/mol ≈293.1 g/mol
logP (Estimated) ≈3.5 ≈2.1
Functional Groups Butyramido, Iodo, Ester Amino, Iodo, Ester
  • Reactivity: The amino group in Methyl 5-iodoanthranilate undergoes diazotization, while the butyramido group resists such reactions, favoring stability in acidic conditions.

Natural Methyl Esters from Resins ()



Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester :

  • Structural Comparison : These diterpene esters feature fused cyclohexane rings, contrasting with the planar aromatic system of this compound.
  • Applications : Natural esters are used in traditional medicine and varnishes, whereas synthetic iodinated benzoates may serve as intermediates in drug synthesis.

Analytical and Spectroscopic Differences

NMR and FTIR Signatures

  • ¹H NMR : The target compound’s aromatic protons (C5-I and C2-butyramido) exhibit deshielding (δ ≈ 7.5–8.5 ppm), distinct from methyl shikimate’s aliphatic protons (δ ≈ 3.0–5.0 ppm) .
  • FTIR: Strong ester C=O stretch (~1740 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹) differentiate it from non-amidated esters.

Chromatographic Behavior

  • HPLC: The iodine atom increases retention time compared to non-halogenated analogs (e.g., methyl palmitate in ) due to enhanced molecular weight and hydrophobicity .

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